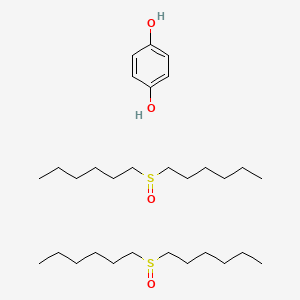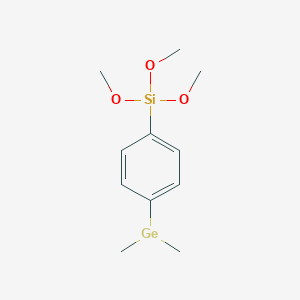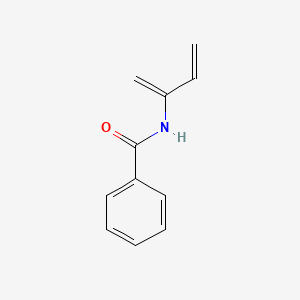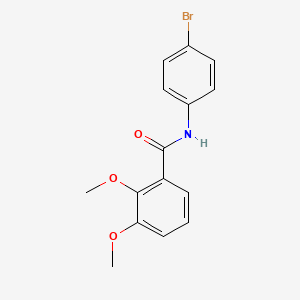
Benzene-1,4-diol;1-hexylsulfinylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-diol;1-hexylsulfinylhexane is a compound that combines the structural features of benzene-1,4-diol (also known as hydroquinone) and 1-hexylsulfinylhexane. Benzene-1,4-diol is an aromatic organic compound with two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its applications in various fields, including photography, cosmetics, and medicine. The addition of the 1-hexylsulfinylhexane moiety introduces unique properties to the compound, making it of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diol;1-hexylsulfinylhexane typically involves the following steps:
Preparation of Benzene-1,4-diol: Benzene-1,4-diol can be synthesized through the oxidation of aniline or the reduction of quinone.
Preparation of 1-Hexylsulfinylhexane: This compound can be synthesized by the oxidation of 1-hexylsulfanylhexane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reaction: The final step involves the coupling of benzene-1,4-diol with 1-hexylsulfinylhexane under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,4-diol;1-hexylsulfinylhexane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in benzene-1,4-diol can be oxidized to form quinones.
Reduction: The sulfinyl group in 1-hexylsulfinylhexane can be reduced to a sulfide.
Substitution: The aromatic ring in benzene-1,4-diol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Hydroquinone and sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-diol;1-hexylsulfinylhexane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in skin lightening and treatment of hyperpigmentation.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene-1,4-diol;1-hexylsulfinylhexane involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups in benzene-1,4-diol can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit enzymes involved in melanin synthesis, leading to its use in skin lightening products.
Cellular Pathways: It can modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,4-diol;1-hexylsulfinylhexane can be compared with other similar compounds:
Hydroquinone (Benzene-1,4-diol): Known for its use in skin lightening and as a photographic developer.
Catechol (Benzene-1,2-diol): Used in the synthesis of pharmaceuticals and as an antioxidant.
Resorcinol (Benzene-1,3-diol): Used in the production of resins and as a chemical intermediate.
Uniqueness
The combination of benzene-1,4-diol and 1-hexylsulfinylhexane introduces unique properties, such as enhanced stability and specific reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
828249-67-8 |
|---|---|
Molekularformel |
C30H58O4S2 |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
benzene-1,4-diol;1-hexylsulfinylhexane |
InChI |
InChI=1S/2C12H26OS.C6H6O2/c2*1-3-5-7-9-11-14(13)12-10-8-6-4-2;7-5-1-2-6(8)4-3-5/h2*3-12H2,1-2H3;1-4,7-8H |
InChI-Schlüssel |
RPVQDHPNKYKKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)CCCCCC.CCCCCCS(=O)CCCCCC.C1=CC(=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)




![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)



![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
